molecular formula C10H24Br2N4O2S2 B12732263 N,N'-(Dithiodiethylene)bis(3-aminopropionamide) dihydrobromide CAS No. 104071-87-6

N,N'-(Dithiodiethylene)bis(3-aminopropionamide) dihydrobromide

Cat. No.: B12732263
CAS No.: 104071-87-6
M. Wt: 456.3 g/mol
InChI Key: DGDBKJAIBYSHRE-UHFFFAOYSA-N
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Description

Alethine dihydrobromide is a compound that belongs to the family of disulfides. It is a low molecular weight disulfide known for its antitumor activity in various cancer models, including murine myeloma and melanoma . This compound is studied for its potential therapeutic applications, particularly in the treatment of cancer.

Preparation Methods

Alethine dihydrobromide can be synthesized through several methods. One common synthetic route involves the reaction of ethylenediamine with hydrobromic acid. The reaction typically occurs in a methanol solution, where ethylenediamine reacts with 40% hydrobromic acid to form the dihydrobromide salt . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Alethine dihydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are typically disulfides and thiols.

Scientific Research Applications

Alethine dihydrobromide has diverse applications in scientific research:

Properties

CAS No.

104071-87-6

Molecular Formula

C10H24Br2N4O2S2

Molecular Weight

456.3 g/mol

IUPAC Name

3-amino-N-[2-[2-(3-aminopropanoylamino)ethyldisulfanyl]ethyl]propanamide;dihydrobromide

InChI

InChI=1S/C10H22N4O2S2.2BrH/c11-3-1-9(15)13-5-7-17-18-8-6-14-10(16)2-4-12;;/h1-8,11-12H2,(H,13,15)(H,14,16);2*1H

InChI Key

DGDBKJAIBYSHRE-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=O)NCCSSCCNC(=O)CCN.Br.Br

Related CAS

646-08-2 (Parent)

Origin of Product

United States

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